molecular formula C35H37O2P B12893844 (2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine

(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine

Cat. No.: B12893844
M. Wt: 520.6 g/mol
InChI Key: QMSLYBDHKBWSIO-UHFFFAOYSA-N
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Description

(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of tert-butyl groups, a methanodibenzo-dioxocin core, and a diphenylphosphine moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Methanodibenzo-dioxocin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxocin ring system.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Diphenylphosphine Moiety: The final step involves the coupling of the diphenylphosphine group to the dioxocin core using a suitable phosphine reagent and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphine moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Nucleophiles such as halides, amines, or thiols, with solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Various substituted phosphine compounds depending on the nucleophile used.

Scientific Research Applications

(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of (2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The diphenylphosphine moiety can coordinate with metal centers, influencing catalytic activity and facilitating various chemical reactions. The tert-butyl groups provide steric protection, enhancing the stability and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.

    2,4,8,10-Tetra-tert-butyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-olate: A related compound with similar structural features and applications in materials science.

Uniqueness

(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine stands out due to its unique combination of a methanodibenzo-dioxocin core and a diphenylphosphine moiety, which imparts distinct chemical properties and enhances its versatility in various applications.

Properties

Molecular Formula

C35H37O2P

Molecular Weight

520.6 g/mol

IUPAC Name

(4,13-ditert-butyl-8,10-dioxatetracyclo[7.7.1.02,7.011,16]heptadeca-2(7),3,5,11(16),12,14-hexaen-6-yl)-diphenylphosphane

InChI

InChI=1S/C35H37O2P/c1-34(2,3)23-17-18-27-28-22-32(36-30(27)20-23)37-33-29(28)19-24(35(4,5)6)21-31(33)38(25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-21,28,32H,22H2,1-6H3

InChI Key

QMSLYBDHKBWSIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3CC(O2)OC4=C3C=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C

Origin of Product

United States

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